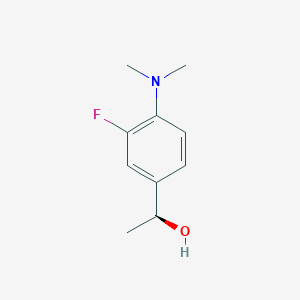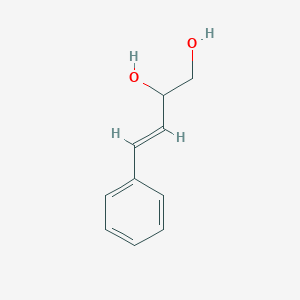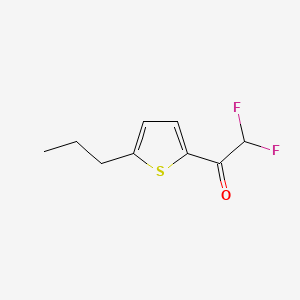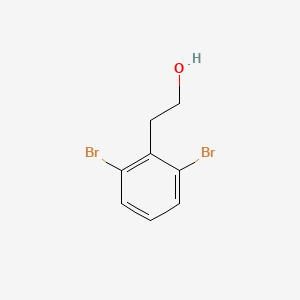![molecular formula C10H6ClF3N2O B13597174 3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)
3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine typically involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with appropriate reagents under controlled conditions. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with an amine in the presence of a base, such as triethylamine, to form the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It is used in biological research to study its effects on various biological systems and pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain receptors and enzymes. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
Uniqueness
3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine is unique due to its specific structural features, including the oxazole ring and the combination of chloro and trifluoromethyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H6ClF3N2O |
|---|---|
Poids moléculaire |
262.61 g/mol |
Nom IUPAC |
3-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-9(15)17-16-8/h1-4H,15H2 |
Clé InChI |
PMHVVDXWZREQRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=NOC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B13597125.png)
![6-(1h-Benzo[d]imidazol-2-yl)hexan-1-amine](/img/structure/B13597127.png)




